molecular formula C14H21Cl3N2O2 B1452695 3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride CAS No. 1172397-29-3

3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride

Cat. No. B1452695
M. Wt: 355.7 g/mol
InChI Key: GFZQZOKLDCZVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride, commonly referred to as 3CPP-DHC, is a powerful, non-selective, and reversible inhibitor of the enzyme monoamine oxidase (MAO). This compound is used in various scientific research applications, such as neuroscience, pharmacology, and biochemistry. It is also used in laboratory experiments and drug development.

Scientific Research Applications

Arylpiperazine Derivatives and Their Applications

Arylpiperazine derivatives, including compounds similar to 3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride, have found clinical application primarily in treating depression, psychosis, or anxiety. These compounds are metabolized extensively, involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for a variety of serotonin receptor-related effects in both humans and animals. However, some metabolites remain largely unexplored despite their potential pharmacological significance. The therapeutic utility of these derivatives extends across different receptor targets owing to their versatile binding affinities and activities (Caccia, 2007).

Piperazine Derivatives in Drug Design

Piperazine as a heterocyclic moiety is significant in the rational design of drugs, found in various therapeutic agents like antipsychotics, antihistamines, and antidepressants. Modifications in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, suggesting the flexibility and importance of this scaffold in drug discovery. This underscores the potential of piperazine-based molecules in addressing a wide array of diseases, highlighting the need for further therapeutic investigations on this motif (Rathi et al., 2016).

Antimycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have been reported to display potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the significance of piperazine as a vital building block in the design and rationale of potent piperazine-based anti-TB molecules, assisting in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine in Synthetic Chemistry and Pharmacology

The piperazine nucleus shows a broad spectrum of pharmaceutical applications, driving the development of new methods for the synthesis of its derivatives. This review highlights current trends in the synthesis of piperazine and morpholine analogues and their potent pharmacophoric activities, suggesting their significant role in medicinal chemistry and drug development processes (Mohammed et al., 2015).

properties

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2.2ClH/c15-13-3-1-12(2-4-13)11-17-9-7-16(8-10-17)6-5-14(18)19;;/h1-4H,5-11H2,(H,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZQZOKLDCZVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CC2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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